An In-depth Technical Guide to Isobutylhydrazine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Isobutylhydrazine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of isobutylhydrazine hydrochloride (CAS No: 237064-47-0), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, synthetic pathways, reactivity, and handling protocols for this compound. The information is structured to provide not just data, but also the scientific reasoning behind its application and safe management.
Core Chemical Identity and Physicochemical Properties
Isobutylhydrazine hydrochloride, also known as 2-methylpropylhydrazine hydrochloride, is the hydrochloride salt of isobutylhydrazine.[1] This salt form enhances the compound's stability and handling characteristics compared to its free base counterpart. Its primary utility stems from the reactive hydrazine moiety (-NHNH2) attached to an isobutyl group, making it a valuable building block in synthetic chemistry.[2]
Key Identifiers and Properties
The fundamental properties of isobutylhydrazine hydrochloride are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropylhydrazine;hydrochloride | [1] |
| CAS Number | 237064-47-0 | [1][2] |
| Molecular Formula | C₄H₁₃ClN₂ | [1][2] |
| Molecular Weight | 124.61 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 85-87 °C | [2] |
| SMILES | CC(C)CNN.Cl | [1] |
| InChIKey | DGOQIJKUNBFISY-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing Pathways
The synthesis of isobutylhydrazine hydrochloride is typically achieved through multi-step processes that leverage readily available starting materials. Understanding these pathways is crucial for process chemists looking to scale production or develop novel analogues.
General Synthetic Approach
A common and established method involves the reaction of an isobutyl precursor with a hydrazine derivative.[2] This process can be conceptually broken down as follows:
-
Nucleophilic Substitution: An isobutyl halide (e.g., isobutyl bromide) is reacted with a protected hydrazine or hydrazine hydrate. The nucleophilic nitrogen of the hydrazine displaces the halide to form the C-N bond.
-
Deprotection (if necessary): If a protected hydrazine (like one with a Boc group) is used, a deprotection step is required.
-
Salt Formation: The resulting isobutylhydrazine free base is then treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt.[2]
A variation of this for similar alkyl hydrazines involves using tert-butanol and hydrazine hydrate in the presence of an organic acid buffer system, which helps to control the reaction and minimize side reactions like dehydration before acidification with hydrogen chloride.[3]
Generalized Synthesis Workflow
The following diagram illustrates the logical flow of a typical synthesis protocol.
Caption: Generalized workflow for the synthesis of Isobutylhydrazine HCl.
Chemical Reactivity and Synthetic Applications
The synthetic utility of isobutylhydrazine hydrochloride is anchored in the nucleophilicity of its hydrazine group. This functionality allows it to participate in a wide range of chemical transformations, making it a key intermediate in the production of pharmaceuticals, agrochemicals, and other advanced materials.[2]
The core reactivity includes:
-
Formation of Hydrazones: Reacts with aldehydes and ketones to form isobutylhydrazones. This reaction is fundamental for creating more complex heterocyclic structures.
-
Cyclization Reactions: Serves as a precursor for synthesizing nitrogen-containing heterocycles like pyrazoles and pyridazines, which are common scaffolds in medicinal chemistry.[4]
-
Nucleophilic Addition/Substitution: The terminal nitrogen can act as a potent nucleophile in various substitution and addition reactions.[2]
These reactions are pivotal in drug discovery. For instance, hydrazine derivatives are integral to the synthesis of certain antidiabetic, antitubercular, and anti-cancer agents.[5][6]
Caption: Core reactivity pathways of isobutylhydrazine hydrochloride.
Analytical Methodologies
Accurate quantification and purity assessment are critical for both research and industrial applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for analyzing hydrazines.[7] For non-volatile salts like isobutylhydrazine hydrochloride, HPLC is often preferred.
Protocol: Purity Analysis by Pre-Column Derivatization HPLC
This protocol is adapted from established methods for similar hydrazine hydrochlorides and is designed to ensure accurate quantification by improving UV detection and chromatographic behavior.[8]
Rationale: Direct analysis of small, highly polar molecules like isobutylhydrazine can be challenging. Derivatization with a UV-active compound like benzaldehyde converts the analyte into a larger, less polar, and easily detectable molecule, eliminating interference from impurities like hydrazine hydrochloride.[8]
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Accurately weigh ~100 mg of isobutylhydrazine hydrochloride reference standard and place it in a 10 mL volumetric flask. Dissolve and dilute to the mark with ultrapure water to create a 10 mg/mL stock solution.[8]
-
Prepare the sample solution similarly.
-
-
Derivatization Reaction:
-
In separate vials, mix an aliquot of the standard or sample solution with a derivatization reagent (e.g., benzaldehyde).
-
Adjust the pH to ~5.0 using a suitable buffer.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to ensure complete derivatization.[8]
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[8]
-
Mobile Phase: A mixture of methanol and water (e.g., 70-100% methanol).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 298 nm (adjust based on the benzaldehyde derivative's absorbance maximum).[8]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the derivatized standard and sample solutions onto the HPLC system.
-
Record the peak area of the resulting derivative.
-
Construct a standard curve by plotting concentration versus peak area and use the regression equation to calculate the concentration of isobutylhydrazine hydrochloride in the sample.[8]
-
Stability, Storage, and Handling
Proper storage and handling are paramount to maintaining the chemical integrity of isobutylhydrazine hydrochloride and ensuring laboratory safety.
Stability and Storage Conditions
The compound is chemically stable under standard ambient conditions (room temperature).[9] However, to prevent degradation and ensure long-term viability, the following storage protocols must be followed:
-
Container: Store in a tightly closed, original container.[9][10]
-
Atmosphere: Keep in a dry, well-ventilated place.[9] Some related compounds recommend handling under an inert gas and protecting from moisture.[9]
-
Temperature: Cool, dry storage is recommended.[11] Studies on similar hydrazine salts show that lower temperatures (e.g., 5°C) significantly improve stability in solution.[12]
-
Security: Store in a locked area accessible only to qualified personnel.[9]
Incompatibilities and Hazardous Decomposition
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and metallic oxides, which can cause exothermic or violent reactions.[9][13]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[14][15]
Safety and Hazard Profile
Isobutylhydrazine hydrochloride is classified as a hazardous substance and requires strict safety precautions during handling.
GHS Hazard Classification
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [1] |
| Skin Irritation | H315: Causes skin irritation. | [1][16] |
| Eye Irritation | H319: Causes serious eye irritation. | [1][16][17] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [17] |
Note: The hazard profile is based on aggregated data for hydrazine compounds and may include data for closely related analogues.
Safe Handling Protocol
Rationale: A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict hygiene practices, is essential to minimize exposure risk.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat or protective suit.[16]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P3).[9]
-
-
Hygiene Measures:
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Call a poison center or doctor immediately.[14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[9]
Expected Spectroscopic Characteristics
While specific, verified spectra for isobutylhydrazine hydrochloride are not widely published, its structure allows for the prediction of key spectroscopic features. This predictive analysis is a crucial skill for chemists to verify the identity and purity of their materials.[18]
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups (6H), a multiplet for the methine proton (1H), a doublet for the methylene group (2H) adjacent to the hydrazine, and broad signals for the N-H protons of the hydrazine moiety.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the two equivalent methyl carbons, the methine carbon, and the methylene carbon of the isobutyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations (typically broad in the 3200-3400 cm⁻¹ region), C-H stretching vibrations just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.[19]
-
Mass Spectrometry (MS): The mass spectrum of the free base (isobutylhydrazine) would show a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns would include the loss of the isobutyl group or cleavage of the N-N bond.[20]
Conclusion
Isobutylhydrazine hydrochloride is a chemical intermediate of significant value in organic synthesis. Its well-defined physicochemical properties and the predictable reactivity of its hydrazine group make it an effective building block for creating complex molecules, particularly within the pharmaceutical and agrochemical industries. However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety and handling protocols. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for its effective and safe application in research and development.
References
- Exploring the Properties and Synthesis of Isobutylhydrazine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPlxFKHfMVuYi3Ogd-7HGlz4TdZCFVcHPwygOSw0JL6dlraUcHj7iOUqgudJzBBuD1TY_rKk-Dajo3L-W2OwjLKIClqCUPvdUczflHk1_JbEZQXivyG7Ybe9rFPj0PzY0XQu6afIFJDKdrBcV-FJVrOVgc4htZgCFAi0gwHaesS4mYH-XfqacHY-57OzWXVjq9rxMdVaYg4Kusxq5Y2AjLvf1n50wuK_8wSnz54A==]
- Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760986]
- Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bzmksHuYR_7NHHoOt-lKQc0hM9yizosS235XDwfep2xwvcLfQDXZyy5h1Qw388T5emp1gHt2rqLHdny--SlvHnfb7yqrEqom-t3BiJorZjFK6HTtlFx81JeNKuj72nXpl5CVghufm8yu_JLz]
- The Role of Tert-Butylhydrazine Hydrochloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCW9vqE94hL9vMX5sXR0dkW3gqWQHdq3p7DZllWBTMun2vj41hGPvCJ4okWLeny1XA7QEL7phKrK12PLOT99SjgjxVGw9n8qWsYpMZZHQy4sUwJeB7cM8qPyjBDrLk0Iag8TzSpB8PSUDaaoJjpUJbFwiYArxeoERT2ANQvgXWmw7vBop2Lg4VPTlvN7ZQZ1bb8JdADFgTHeJI0vZwspP2969h5HUCaK7-Z9VKK_g1Z8hw]
- Safety Data Sheet - Hydrazine Dihydrochloride. Sigma-Aldrich. (2024-03-04). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/h2600]
- Safety Data Sheet - tert-Butylhydrazine hydrochloride. Fisher Scientific. (2025-12-19). [URL: https://www.fishersci.com/store/msds?partNumber=AC157070050&productDescription=T-BUTYLHYDRAZINE+HCL+98%25+5GR&vendorId=VN000321&countryCode=US&language=en]
- Safety Data Sheet - tert-Butylhydrazine Hydrochloride. TCI America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCN0bX7glgZI1ijIg8vhWPZElFcBVVau4pot9-GI2Z-CKY6heOmlD4qQqNUsmYpCbhADQxdM5-_A6JT00kaVBUX6CFS19rCe-xAXhMsNhxXu_aK9JmefYXHbVAfAYJ9GrAWCrDc1rnR1gSONGRHax1UTI=]
- 1-(tert-Butyl)hydrazine hydrochloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR40027_msds.pdf]
- Safety Data Sheet - Isopropylhydrazine Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/p/I0964]
- Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Chemos GmbH & Co. KG. (2023-03-14). [URL: https://www.chemos.de/import/msds/EN/7400-27-3_EN.pdf]
- Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography. Patsnap Eureka. [URL: https://patent.patsnap.
- CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride. Google Patents. [URL: https://patents.google.
- Safety Data Sheet - Hydrazine dihydrochloride. Fisher Scientific. (2014-09-03). [URL: https://www.fishersci.com/store/msds?partNumber=AC120890250&productDescription=HYDRAZINE+DIHYDROCHLORIDE%2C+99%2525+25GR&vendorId=VN000321&countryCode=US&language=en]
- Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. Macsen Labs. [URL: https://macsenlab.com/hydrazine-hydrochloride-applications-properties-and-uses-in-industry-and-research/]
- 237064-47-0 Cas No. | Isobutylhydrazine hydrochloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/237064-47-0]
- Spectral Information in PubChem. PubChem, National Institutes of Health. (2017-08-31). [URL: https://pubchemblog.ncbi.nlm.nih.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete via YouTube. (2019-10-14). [URL: https://www.youtube.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxX9EaC1Gi3BOUgR8XNoNKnhWxg0i3JIH8j4KdhdjoPiyI2joXaR1dPfMNBWxLzOOlXjD5Iz5aVJ9QZEtaXOGvZdpqSiX8GpdmVX3aZI4vU1YDEvBKcjmsACX4nVUDarCuhU9R]
- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC, National Institutes of Health. (2025-02-05). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842884/]
- Stability of hydralazine hydrochloride in both flavored and non- flavored extemporaneous preparations. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/14692209/]
Sources
- 1. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. chemiis.com [chemiis.com]
- 6. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. Stability of hydralazine hydrochloride in both flavored and non- flavored extemporaneous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemos.de [chemos.de]
- 16. tcichemicals.com [tcichemicals.com]
- 17. 237064-47-0 Cas No. | Isobutylhydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 18. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. lehigh.edu [lehigh.edu]

